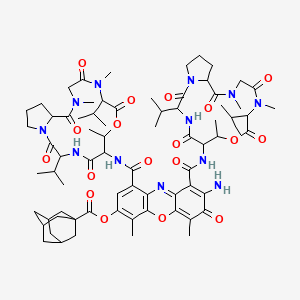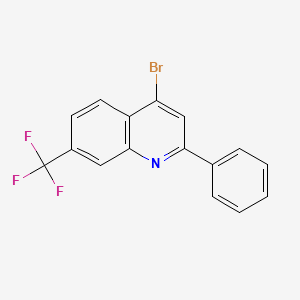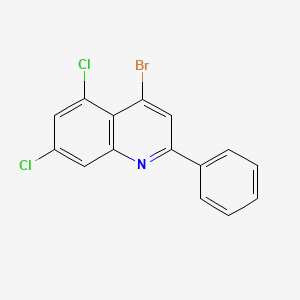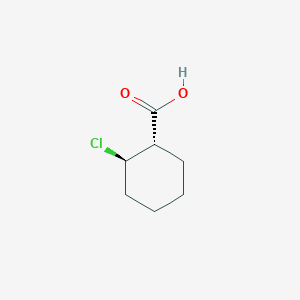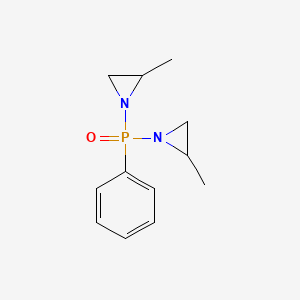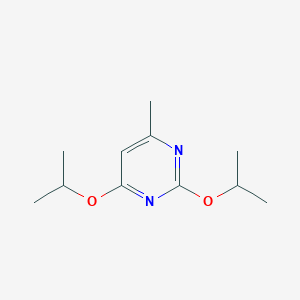
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol is an organic compound with a unique structure that includes an ethoxyethoxy group attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol typically involves the reaction of hex-2-en-1-ol with ethyl vinyl ether under acidic conditions. The reaction proceeds via an acid-catalyzed addition of the ethoxyethoxy group to the hexenol backbone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over the reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Compounds with different functional groups replacing the ethoxyethoxy group.
Applications De Recherche Scientifique
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxyhex-2-en-1-ol: Similar structure but lacks the ethoxyethoxy group.
6-Methoxyhex-2-en-1-ol: Contains a methoxy group instead of an ethoxyethoxy group.
6-(1-Methoxyethoxy)hex-2-en-1-ol: Similar structure with a methoxyethoxy group.
Uniqueness
(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
61565-21-7 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(E)-6-(1-ethoxyethoxy)hex-2-en-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-12-10(2)13-9-7-5-4-6-8-11/h4,6,10-11H,3,5,7-9H2,1-2H3/b6-4+ |
Clé InChI |
AVODNDZHWMDWPN-GQCTYLIASA-N |
SMILES isomérique |
CCOC(C)OCCC/C=C/CO |
SMILES canonique |
CCOC(C)OCCCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)

